Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Overview

Description

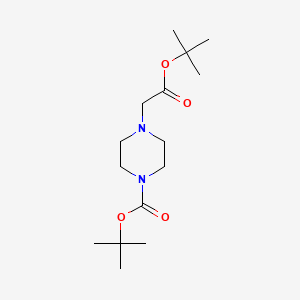

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a compound that features a piperazine ring, which is a common structural motif in various bioactive compounds. This compound is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research .

Preparation Methods

The synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic displacement of bromine in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent. The product is then purified by crystallization from a petroleum ether/ethyl acetate mixture .

Chemical Reactions Analysis

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself, where the bromine atom in tert-butyl bromoacetate is replaced by the secondary amine of Boc-protected piperazine.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield piperazine derivatives and tert-butanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Scientific Research Applications

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:

Pharmaceutical Research: It is used as a building block in the synthesis of bioactive compounds, including selective factor Xa trypsin-like protease inhibitors and histone deacetylase inhibitors.

Radiopharmaceuticals: The compound is used as a starting material for the synthesis of spiro-compounds, which are employed for the mild introduction of fluorine-18 in radiopharmaceutical research.

Peptide Linkage: The acetic acid-piperazine core of the compound is used for linking biologically active peptides.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its role as a building block in the synthesis of more complex molecules. The piperazine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive compound it is part of .

Comparison with Similar Compounds

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a tert-butoxy group, which can influence its reactivity and applications.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:

Properties

IUPAC Name |

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)11-16-7-9-17(10-8-16)13(19)21-15(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVGELOVMNYTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671862 | |

| Record name | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180576-04-9 | |

| Record name | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)